3-(4-Phenoxyphenoxy)benzaldehyde
Description
Contextualization within Aromatic Aldehyde Chemistry
Aromatic aldehydes are a class of organic compounds where an aldehyde functional group is directly attached to an aromatic ring. Benzaldehyde (B42025) is the simplest example of this class. The aldehyde group is a primary site of chemical reactivity, participating in various transformations such as oxidation to a carboxylic acid, reduction to an alcohol, and numerous condensation reactions. The presence of the aromatic ring influences the reactivity of the aldehyde group through electronic effects. In the case of 3-(4-phenoxyphenoxy)benzaldehyde, the diaryl ether substituent at the meta position of the benzaldehyde ring is expected to have a notable impact on its chemical behavior.
Structural Features and Potential for Chemical Transformations
The structure of this compound is characterized by a central benzaldehyde core with a phenoxy group attached at the 4-position of another phenoxy group, which is in turn linked to the 3-position of the benzaldehyde ring. This arrangement of two ether linkages and an aldehyde functional group provides multiple sites for chemical modification.
The aldehyde group can undergo typical reactions such as:
Nucleophilic addition: Reacting with nucleophiles like Grignard reagents or organolithium compounds to form secondary alcohols.
Wittig reaction: Reacting with phosphorus ylides to form alkenes.
Condensation reactions: Participating in aldol (B89426) or Knoevenagel condensations to form larger, more complex molecules.
The diaryl ether linkage, while generally stable, can be cleaved under certain conditions, such as with strong acids or through catalytic hydrogenolysis. The aromatic rings themselves are susceptible to electrophilic substitution reactions, although the substitution pattern will be directed by the existing substituents.
Overview of Research Significance in Synthetic and Mechanistic Chemistry
The significance of this compound in research is primarily as a building block for the synthesis of more complex molecules. Diaryl ether structures are found in a variety of natural products and pharmacologically active compounds. Therefore, functionalized diaryl ethers like this benzaldehyde derivative are valuable intermediates.
In mechanistic chemistry, the study of the reactivity of such molecules can provide insights into reaction mechanisms, such as those of nucleophilic aromatic substitution or the influence of remote substituents on the reactivity of the aldehyde group. The cleavage of the diaryl ether bond is also of mechanistic interest, particularly in the context of lignin (B12514952) degradation and biomass conversion, where similar ether linkages are prevalent. figshare.com
Chemical and Physical Properties
Basic chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₉H₁₄O₂ |
| Molecular Weight | 274.31 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents |
Synthesis of this compound
A plausible and commonly employed method for the synthesis of diaryl ethers like this compound is the Ullmann condensation. wikipedia.org This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542).
A potential synthetic route for this compound could involve the reaction of 3-halobenzaldehyde (for instance, 3-bromobenzaldehyde (B42254) or 3-iodobenzaldehyde) with 4-phenoxyphenol (B1666991) in the presence of a copper catalyst and a base. The general reaction scheme is as follows:
3-halobenzaldehyde + 4-phenoxyphenol + Cu catalyst + Base → this compound + Salt + H₂O
Detailed Research Findings
As direct research on this compound is limited, this section will discuss findings on closely related diaryl ether aldehydes to infer its potential reactivity and applications.
Studies on the decomposition of diaryl ether model compounds under hydrothermal conditions have shown that the ether linkage can be cleaved. The stability of this linkage is influenced by the substituents on the aromatic rings. figshare.com This suggests that under specific conditions, the ether bonds in this compound could be selectively cleaved, offering a pathway to other functionalized aromatic compounds.
The aldehyde group in aromatic aldehydes is known to participate in various synthetic transformations. For instance, it can be a key reactant in the synthesis of stilbenes, chalcones, and other important classes of compounds through reactions like the Wittig or Horner-Wadsworth-Emmons reactions.
Structure
2D Structure
3D Structure
Properties
CAS No. |
83244-42-2 |
|---|---|
Molecular Formula |
C19H14O3 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
3-(4-phenoxyphenoxy)benzaldehyde |
InChI |
InChI=1S/C19H14O3/c20-14-15-5-4-8-19(13-15)22-18-11-9-17(10-12-18)21-16-6-2-1-3-7-16/h1-14H |
InChI Key |
HMSKYDZVVWSJLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=CC(=C3)C=O |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Transformations Involving 3 4 Phenoxyphenoxy Benzaldehyde
Reactivity Profiles of the Aldehyde Functional Group
The aldehyde group is a key reactive center in 3-(4-Phenoxyphenoxy)benzaldehyde, participating in a variety of transformations.
Elucidation of Oxidation Mechanisms
The oxidation of benzaldehyde (B42025) derivatives is a fundamental process in organic synthesis. The oxidation of the aldehyde group in this compound to a carboxylic acid can proceed through several mechanisms, often influenced by the choice of oxidizing agent and reaction conditions. For instance, permanganate (B83412) oxidation in an acidic medium is a common method. The reaction is typically first order with respect to the oxidant, the substrate, and the acid. researchgate.net
A proposed general mechanism for the oxidation of benzaldehydes involves the formation of a transient intermediate, which then breaks down to yield the corresponding benzoic acid. In the case of benzaldehyde itself, its autoxidation to benzoic acid is a well-known phenomenon that can be inhibited by the presence of alcohols like benzyl (B1604629) alcohol. researchgate.net This inhibition occurs through the interception of benzoylperoxy radicals by the alcohol. researchgate.net
Kinetic studies on similar substituted benzaldehydes, such as 3-ethoxy-4-hydroxybenzaldehyde, using potassium permanganate have shown that the reaction follows pseudo-first-order kinetics. researchgate.net Such studies help in understanding the electronic effects of substituents on the oxidation mechanism.
Characterization of Reduction Pathways
The reduction of the aldehyde functional group in this compound to an alcohol can be achieved using various reducing agents. The most common are metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com
The mechanism of reduction by these hydrides involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. youtube.com This attack breaks the pi bond of the carbonyl group, leading to the formation of a tetrahedral alkoxide intermediate. youtube.comlibretexts.org Subsequent protonation of this intermediate, typically by a protic solvent like water or alcohol, yields the corresponding primary alcohol. youtube.comfiveable.me The reaction with NaBH₄ is generally considered irreversible due to the significant difference in pKa between the conjugate acid of the hydride and the resulting alcohol. masterorganicchemistry.com
Table 1: Comparison of Common Reducing Agents for Aldehydes
| Reducing Agent | Mechanism | Key Features |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Nucleophilic addition of hydride | Milder reducing agent, selective for aldehydes and ketones. youtube.com |
| Lithium Aluminum Hydride (LiAlH₄) | Nucleophilic addition of hydride | Powerful reducing agent, reduces a wider range of functional groups. youtube.com |
Mechanisms of Nucleophilic Addition and Condensation Reactions
The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction, known as nucleophilic addition, proceeds through a two-step mechanism: nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by protonation of the resulting alkoxide. fiveable.me The reactivity of the aldehyde is influenced by electronic and steric factors. Aromatic aldehydes like benzaldehyde are generally less reactive than aliphatic aldehydes due to the electron-donating resonance effect of the aromatic ring. libretexts.org
Condensation reactions, such as the aldol (B89426) condensation, are a cornerstone of carbon-carbon bond formation. magritek.com These reactions involve the reaction of an enolate or enol with a carbonyl compound. scribd.com In the case of this compound, which lacks α-hydrogens, it can act as the electrophilic partner in a Claisen-Schmidt condensation with a ketone that possesses α-hydrogens. rsc.org This reaction is typically catalyzed by a base, which deprotonates the ketone to form an enolate. magritek.com The enolate then attacks the aldehyde, leading to a β-hydroxy carbonyl compound that can subsequently dehydrate to form an α,β-unsaturated ketone. magritek.com
Reactivity and Cleavage Mechanisms of the Phenoxy Ether Moiety
The diaryl ether linkage in this compound presents its own set of reactivity, particularly under forcing conditions.
Studies on Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNA) on the phenoxy-substituted ring is a potential transformation. In general, SNAr reactions involve the attack of a nucleophile on an electron-poor aromatic ring, proceeding through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring accelerates this reaction. masterorganicchemistry.com While the phenoxy group itself is not strongly activating for SNAr, reactions can be facilitated under specific conditions. Recent studies have provided evidence that some SNAr reactions may proceed through a concerted mechanism rather than the traditional two-step addition-elimination sequence. nih.gov For a reaction to occur on the phenoxy-substituted ring of this compound, a suitable leaving group on one of the aromatic rings would be necessary.
Fundamental Mechanistic Studies of Benzaldehyde Derivative Reactions
The reactivity of the aldehyde functional group in benzaldehyde and its derivatives is a subject of extensive research. The presence of the aromatic ring and various substituents influences the reaction pathways and rates. Mechanistic studies, combining experimental kinetics and computational modeling, have been instrumental in elucidating the underlying principles of these transformations.
Kinetic and Mechanistic Studies of Hydrogen Atom Abstraction (e.g., NO3 Radical Reactions)
The abstraction of the aldehydic hydrogen atom is a primary reaction pathway for benzaldehyde derivatives when exposed to radical species. The nitrate (B79036) radical (NO₃), a significant oxidant in the atmosphere, has been a key subject of these investigations. copernicus.orgnist.gov
Theoretical and experimental studies have shown that the reaction of NO₃ radicals with aromatic aldehydes predominantly occurs through the abstraction of the aldehydic hydrogen atom. copernicus.org This is in contrast to potential electrophilic addition to the aromatic ring, which is observed to be a much slower or non-existent pathway. copernicus.org The rate of this abstraction is influenced by the electronic nature of the substituents on the aromatic ring.
Kinetic data for the reaction of NO₃ radicals with various benzaldehyde derivatives have been measured, providing a basis for understanding the reactivity of compounds like this compound. The rate coefficients for these reactions are typically in the range of 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹. copernicus.org For instance, the rate coefficient for the reaction of NO₃ with benzaldehyde is approximately 2.6 x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ at 298 K. copernicus.org
A key piece of evidence supporting the hydrogen abstraction mechanism is the kinetic isotope effect. When the aldehydic hydrogen of benzaldehyde is replaced with deuterium (B1214612) (benzaldehyde-d₁), the reaction rate with NO₃ radicals is significantly reduced, approximately by half. copernicus.org This observation strongly indicates that the cleavage of the C-H bond is the rate-determining step of the reaction. copernicus.org
The general mechanism for the reaction of a benzaldehyde derivative with the NO₃ radical can be summarized as follows:
Initiation: Abstraction of the aldehydic hydrogen atom by the NO₃ radical to form a benzoyl radical and nitric acid (HNO₃).
Propagation: The resulting benzoyl radical can then react with other atmospheric species, such as O₂, to form a benzoylperoxy radical.
Termination: The benzoylperoxy radical can further react, for example with NO₂, to form a stable product like a peroxyacyl nitrate (PAN). copernicus.org
Interactive Table: Rate Coefficients for the Reaction of NO₃ Radicals with Aromatic Aldehydes at 298 K copernicus.org
Computational Elucidation of C-C Cleavage Mechanisms in Aromatic Systems
The cleavage of carbon-carbon bonds is a more energy-intensive process compared to hydrogen abstraction. dtu.dk Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for exploring the mechanisms of C-C bond cleavage in aromatic systems. dtu.dkmdpi.com These studies allow for the determination of reaction pathways, transition state structures, and the relative free energies of intermediates. dtu.dk
For aromatic aldehydes, C-C bond cleavage can be promoted under specific conditions, such as in the presence of a strong base or through oxidative processes. dtu.dkresearchwithrutgers.comnih.gov For instance, hydroxide-mediated cleavage of C-C bonds in certain aldehydes and ketones has been known for over a century. dtu.dk
In other systems, oxidative C-C cleavage of aldehydes can occur without the need for metal catalysts or molecular oxygen. researchwithrutgers.comnih.gov For example, homobenzylic aldehydes can be cleaved to benzylic aldehydes using an oxidant like nitrosobenzene. researchwithrutgers.com Such reactions exhibit chemoselectivity for aromatic aldehydes over their aliphatic counterparts. researchwithrutgers.com
Analysis of Radical Intermediates and Reaction Pathways
Radical intermediates are central to many of the chemical transformations of benzaldehyde derivatives. A radical is a species with an unpaired electron, making it highly reactive. researchgate.net The stability of a radical intermediate significantly influences the reaction pathway.
The primary radical formed from the hydrogen abstraction of a benzaldehyde derivative is the benzoyl radical. This is an acyl radical, where the unpaired electron is on the carbonyl carbon. acs.org The stability of the benzoyl radical can be influenced by substituents on the aromatic ring through resonance and inductive effects.
Once formed, the benzoyl radical can undergo several reactions:
Decarbonylation: Under certain conditions, acyl radicals can lose a molecule of carbon monoxide (CO) to form an aryl radical. acs.org
Addition to Olefins: Acyl radicals can add to carbon-carbon double bonds, a key step in many carbon-carbon bond-forming reactions. acs.org
Oxidation: The benzoyl radical can be oxidized to a benzoyl cation.
Reaction with Molecular Oxygen: As mentioned earlier, in an aerobic environment, the benzoyl radical readily reacts with O₂ to form a benzoylperoxy radical. This peroxy radical is a key intermediate in atmospheric oxidation and can lead to the formation of secondary organic aerosols. copernicus.orgbris.ac.uk
The stability of radical intermediates follows general trends: tertiary radicals are more stable than secondary, which are more stable than primary. libretexts.org Benzylic and allylic radicals are particularly stable due to resonance delocalization of the unpaired electron. libretexts.org While the initial radical from this compound is a benzoyl radical, subsequent reactions could potentially lead to the formation of other radical intermediates where the unpaired electron is located on the phenoxyphenoxy moiety. The analysis of these potential radical intermediates and their subsequent reaction pathways is crucial for a complete understanding of the degradation and transformation of this molecule.
Interactive Table: Common Radical Intermediates in Organic Chemistry libretexts.org
Advanced Computational and Theoretical Studies of 3 4 Phenoxyphenoxy Benzaldehyde
Quantum Mechanical (QM) Investigations
Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic and subatomic levels. For a molecule like 3-(4-phenoxyphenoxy)benzaldehyde, these investigations would provide a detailed picture of its electronic landscape.
Electronic Structure Characterization and Molecular Orbital Analysis
A primary focus of QM studies is the characterization of the electronic structure. This involves determining the energies and shapes of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more reactive.
For analogous aromatic aldehydes, the HOMO is typically distributed over the electron-rich phenoxy-phenyl ether moiety, while the LUMO is often localized on the electron-withdrawing benzaldehyde (B42025) ring, particularly the carbonyl group. This separation of electron density is indicative of potential intramolecular charge transfer upon electronic excitation.
Table 1: Hypothetical Molecular Orbital Characteristics for this compound
| Molecular Orbital | Energy (eV) | Primary Localization | Implication |
| HOMO | -6.5 | Phenoxy-phenyl rings | Site of electron donation |
| LUMO | -1.8 | Benzaldehyde moiety (C=O) | Site of electron acceptance |
| HOMO-LUMO Gap | 4.7 | - | Indicator of chemical stability |
Note: The values presented in this table are hypothetical and serve as an illustration of the data that would be generated from a QM analysis.
Density Functional Theory (DFT) Applications in Reaction Dynamics
DFT is a widely used computational method that offers a good balance between accuracy and computational cost, making it ideal for studying the dynamics of chemical reactions.
Elucidation of Reaction Pathways and Energy Landscapes
By applying DFT, researchers can model the entire course of a chemical reaction involving this compound. For instance, in a nucleophilic addition to the carbonyl group, DFT calculations can map out the potential energy surface of the reaction. This would involve calculating the energies of the reactant, intermediate(s), and the final product. The difference in energy between the reactants and the transition state (the energy barrier) determines the reaction rate. Such studies are invaluable for understanding reaction mechanisms and predicting the feasibility of synthetic routes.
Molecular Modeling and Simulation Methodologies
Beyond static QM and DFT calculations, molecular modeling and simulation techniques, such as molecular dynamics (MD), can provide insights into the dynamic behavior of this compound. MD simulations would model the movement of the atoms over time, taking into account factors like temperature and solvent effects. This would be particularly useful for understanding the conformational flexibility of the molecule, especially the rotation around the ether linkages, and how this flexibility might influence its interaction with other molecules or biological targets.
Generation and Validation of Pharmacophore Models (Structure-based and Ligand-based approaches)
Pharmacophore modeling is a cornerstone of rational drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This process can be approached from two main angles: ligand-based and structure-based methods.
Ligand-Based Approach: This method is employed when the three-dimensional structure of the target receptor is unknown, but a set of molecules (ligands) with known biological activity is available. The process involves superimposing a set of active compounds to identify common chemical features such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups. The resulting model represents a hypothesis of the key interaction points required for biological activity.
Structure-Based Approach: When the crystal structure of the target protein is available, a structure-based pharmacophore model can be generated. This method analyzes the interactions between the target and a known ligand within the binding site. The key interaction points are mapped out to create a pharmacophore that represents the ideal complementary features a ligand must possess to bind effectively.
Model Validation: A critical step in this process is the validation of the generated pharmacophore model. This is typically achieved by screening a database containing known active and inactive compounds (decoys). A robust model should successfully identify the active molecules while rejecting the inactive ones, demonstrating its predictive power.
Computational Screening Strategies for Chemical Libraries
Once a validated pharmacophore model is established, it can be used as a 3D query to screen large chemical libraries for novel compounds that match the pharmacophoric features. This process, known as virtual screening, is a time and cost-effective method for identifying potential hit compounds from vast databases containing millions of molecules.
The screening process filters compounds based on their ability to match the spatial and chemical properties of the pharmacophore model. Hits from this initial screening are then typically subjected to further filtering based on drug-like properties, such as Lipinski's rule of five, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to prioritize candidates for further experimental testing.
Molecular Docking Simulations for Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is used to predict how a ligand, such as a derivative of this compound, might bind to the active site of a target protein.
The process involves placing the ligand in various conformations and orientations within the protein's binding pocket and calculating a "docking score" for each pose. This score is an estimation of the binding affinity. The results of molecular docking can provide detailed insights into the binding mode and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. These simulations are invaluable for understanding the structural basis of a compound's activity and for guiding the optimization of lead compounds to improve their potency and selectivity. For instance, in silico docking studies have been conducted on pyrethroids, which are derivatives of this benzaldehyde, to assess their interaction with various cancer receptors. semanticscholar.orgresearchgate.netscilit.com
Exploration of Derivatives and Structural Analogs of 3 4 Phenoxyphenoxy Benzaldehyde in Research
Synthesis of Substituted Phenoxyphenoxybenzaldehyde Derivatives
The synthesis of phenoxyphenoxybenzaldehyde derivatives primarily relies on robust cross-coupling reactions developed for the formation of diaryl ethers. The classic Ullmann condensation and more modern palladium-catalyzed Buchwald-Hartwig reactions are central to this field. rsc.org The Ullmann-type coupling, in particular, has been refined to proceed under mild conditions by using copper catalysts, various ligands, and suitable bases, allowing for the coupling of aryl halides with phenols. acs.orgorganic-chemistry.orgacs.org
A general synthetic route to the core structure can involve the coupling of a 3-substituted benzaldehyde (B42025) with a 4-phenoxyphenol (B1666991) moiety, or vice versa. For instance, reacting 3-hydroxybenzaldehyde (B18108) with a 4-phenoxyphenyl halide, or 3-halobenzaldehyde with 4-phenoxyphenol, using a copper or palladium catalyst system would yield the desired diaryl ether backbone. rsc.orgarkat-usa.org The specific substituents on the final molecule are determined by the functional groups present on the starting materials.
Modifications to the benzaldehyde portion of the molecule are typically achieved by using a pre-substituted benzaldehyde derivative as a starting material in a cross-coupling reaction. A key precursor for many such derivatives is 3-hydroxybenzaldehyde. analis.com.myresearchgate.netguidechem.comorgsyn.org This intermediate can be synthesized through various methods, including the diazotization and subsequent hydrolysis of 3-aminobenzaldehyde (B158843) or the oxidation of 3-hydroxybenzyl alcohol. researchgate.netorgsyn.org
Once obtained, the hydroxyl group of 3-hydroxybenzaldehyde can be used as a handle for further derivatization prior to the main diaryl ether formation. For example, Williamson etherification can be employed to introduce alkoxy chains of varying lengths (e.g., octyloxy, decyloxy) at the 3-position, yielding 3-alkoxybenzaldehydes. analis.com.my These modified benzaldehydes can then be condensed with other reagents. This strategy allows for systematic variation at the benzaldehyde ring, introducing groups that can modulate electronic properties, sterics, and lipophilicity.
Table 1: Examples of Substitutions on the Benzaldehyde Ring
| Precursor | Reagent/Reaction | Resulting Group at Position 3 |
|---|---|---|
| 3-Nitrobenzaldehyde | Reduction, Diazotization, Hydrolysis | Hydroxyl (-OH) orgsyn.org |
| 3-Hydroxybenzaldehyde | Williamson Etherification with Alkyl Halide | Alkoxy (-OR) analis.com.my |
Substituents can be readily introduced onto the phenoxy rings by selecting appropriately functionalized starting materials for the Ullmann or Buchwald-Hartwig coupling reactions. For example, a substituted 4-phenoxyphenol could be coupled with 3-halobenzaldehyde, or a substituted phenol (B47542) could be coupled with 3-(4-halophenoxy)benzaldehyde. The efficiency of these coupling reactions can be influenced by the electronic nature of the substituents; electron-withdrawing groups on an aryl bromide starting material tend to enhance the reaction rate of Ullmann couplings. arkat-usa.org
Beyond simple substitutions, researchers explore structural analogs by altering the ether linkage itself. While the diaryl ether (-O-) is the defining feature, replacing this oxygen atom with other atoms or groups creates related scaffolds with distinct electronic and conformational properties. For instance, the synthesis of phenothiazines (containing a sulfur and nitrogen atom bridge) or phenoxazines (containing an oxygen and nitrogen atom bridge) demonstrates how core structures can be altered. acs.org These modifications, while creating fundamentally different compound classes, are conceptually linked to the exploration of structural diversity around the phenoxy-phenyl framework. Such analogs are synthesized through different cyclization strategies but highlight the principle of linker variation.
Table 2: Conceptual Linker Variations Inspired by Related Scaffolds
| Original Linker | Potential Analog Linker | Corresponding Scaffold Class |
|---|---|---|
| Ether (-O-) | Thioether (-S-) | Diaryl Thioether |
| Ether (-O-) | Amine (-NH-) | Diphenylamine |
| Two Ether Linkages | Amine (-NH-) and Ether (-O-) | Phenoxazine acs.org |
Structure-Reactivity Relationship (SRR) Studies within the Phenoxyphenoxybenzaldehyde Class
Structure-Reactivity Relationship (SRR) studies aim to understand how a molecule's chemical structure influences its reactivity. For the phenoxyphenoxybenzaldehyde class, this would involve synthesizing a library of derivatives with systematic variations—as described in section 5.1—and measuring their impact on a specific chemical property or reaction rate.
While detailed SRR studies on 3-(4-phenoxyphenoxy)benzaldehyde itself are not prominent in the literature, the methodology can be understood from research on related compounds. For example, studies on 3-phenoxythiophene (B1353367) derivatives have used theoretical, spectroscopic, and electrochemical methods to show that the number and position of phenoxy groups strongly influence the molecule's ground-state geometry and reactivity. rsc.org
A comprehensive SRR study on phenoxyphenoxybenzaldehydes would follow a similar path:
Synthesis : A series of analogs would be created with substituents on one or both phenyl rings. These substituents would typically span a range of electronic effects (e.g., electron-donating -OCH₃, electron-withdrawing -NO₂).
Characterization : The effect of these substituents would be quantified using physical organic chemistry techniques. This could involve measuring reaction kinetics, determining redox potentials through electrochemistry, or calculating bond dissociation energies.
Correlation : The resulting data would be analyzed to establish a quantitative relationship between structure (represented by parameters like Hammett constants) and reactivity.
An exemplary study on phenoxazines showed a clear correlation between the electron-donating/withdrawing nature of substituents and their reactivity as antioxidants. acs.org The introduction of electron-donating methoxy (B1213986) groups dramatically increased the rate of hydrogen-atom transfer, whereas electron-withdrawing cyano and nitro groups decreased it. acs.org A similar approach could be applied to the aldehyde reactivity of the phenoxyphenoxybenzaldehyde class, testing how ring substituents affect its participation in reactions like condensations or oxidations.
Design and Synthesis of Analogs as Mechanistic Probes
Analogs of a primary compound are often designed and synthesized specifically to serve as mechanistic probes. These probes are tools that help elucidate the step-by-step pathway of a chemical reaction. By introducing a specific, subtle change into the molecule, such as isotopic labeling or atom replacement, chemists can track transformations or test the importance of a particular functional group.
For the this compound scaffold, several types of mechanistic probes could be envisioned:
Isotopically Labeled Analogs : To study reactions involving the aldehyde group, an analog could be synthesized with a Carbon-13 labeled carbonyl carbon (-¹³C=O) or a deuterium (B1214612) atom replacing the formyl hydrogen (-C(D)=O). These labels can be tracked using NMR spectroscopy or mass spectrometry to determine which bonds are broken and formed during a reaction. The synthesis would involve using labeled precursors in established synthetic routes. researchgate.net
Thio-analogs : To investigate the role of the ether oxygens in a reaction or interaction, one or both could be replaced with sulfur atoms. The synthesis of such a thio-analog, or thia-analog, would involve similar Ullmann-type coupling chemistry, but would utilize thiophenols as starting materials instead of phenols. The different electronegativity, size, and bonding angles of sulfur compared to oxygen would provide insight into the electronic and steric requirements of the mechanism.
Sterically Hindered Analogs : To probe the importance of steric access to a reaction center, bulky groups (e.g., tert-butyl) could be placed at positions ortho to the ether linkages or the aldehyde group. Comparing the reaction rates of these hindered analogs to the unhindered parent compound can reveal whether the transition state of the reaction has specific spatial demands. organic-chemistry.orgacs.org
The design of these probes is intrinsically linked to the hypothesis being tested. Their synthesis leverages the same fundamental reactions used to create derivatives, but with a focus on introducing a specific, targeted modification to answer a mechanistic question.
Applications in Chemical Research and Development Involving 3 4 Phenoxyphenoxy Benzaldehyde
Role as a Key Synthetic Intermediate for Complex Organic Molecules
Substituted benzaldehydes are widely recognized as crucial intermediates in organic synthesis, serving as foundational structures for a wide array of more complex molecules. The aldehyde functional group is highly versatile, participating in reactions such as Wittig, Grignard, and aldol (B89426) condensations to build larger carbon skeletons. For instance, related compounds like 3-phenoxy-benzaldehyde are vital intermediates in the synthesis of pyrethroid agricultural chemicals. However, specific examples of complex organic molecules synthesized directly from 3-(4-phenoxyphenoxy)benzaldehyde as the key starting material are not detailed in the retrieved search results.
Contributions to Ligand Design and Coordination Chemistry Research
Application as Probes in Biochemical and Enzymatic Studies
Molecules with specific structural motifs can be developed as probes to study molecular interactions within biological systems, such as enzyme active sites. The phenoxyphenoxy group offers a distinct size and shape that could theoretically be used to probe spatial and electronic requirements in receptor binding pockets. The aldehyde could also be used to form covalent linkages with protein residues for labeling studies. Nevertheless, there is no specific literature available from the search that documents the application of this compound as a biochemical or enzymatic probe.
Development of Novel Methodologies in Organic Synthesis
The development of novel synthetic methodologies often involves using specific substrates to test the scope and limitations of a new reaction. A molecule like this compound, with its multiple functional groups (aldehyde, ether, aromatic rings), could serve as a test substrate for new chemical transformations. However, no publications were identified that specifically report the use of this compound in the development of new organic synthesis methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
